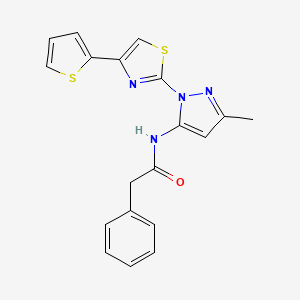

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS2/c1-13-10-17(21-18(24)11-14-6-3-2-4-7-14)23(22-13)19-20-15(12-26-19)16-8-5-9-25-16/h2-10,12H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRFHVMOHFATRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 410.51 g/mol. It features several heterocyclic rings, including thiazole, pyrazole, and thiophene, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O2S2 |

| Molecular Weight | 410.51 g/mol |

| Purity | ≥95% |

Overview of Biological Activities

Research on compounds with similar structural motifs has revealed various biological activities:

Antimicrobial Activity :

Compounds containing thiazole and pyrazole rings have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains, suggesting potential applications in treating infections. In vitro studies indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties :

Some thiazole derivatives have been reported to inhibit cancer cell proliferation. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. For example, certain derivatives exhibited IC50 values ranging from 36 nM to 359 nM against various cancer cell lines .

Anti-inflammatory Effects :

The presence of thiophene in the structure may contribute to anti-inflammatory properties. Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines, providing a basis for exploring this compound's potential in treating inflammatory diseases .

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of several pyrazole derivatives, including those similar to this compound. The results showed that compounds bearing specific substituents exhibited enhanced activity against human liver cancer cell lines (HA22T) and nasopharyngeal cancer cell lines (HONE1). Notably, one compound demonstrated an IC50 value of 58 nM against HA22T cells .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, a series of thiazole/thiophene-bearing pyrazole derivatives were synthesized and tested for their antibacterial efficacy. The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong potential for therapeutic applications .

Chemical Reactions Analysis

Core Heterocycle Formation

The pyrazole-thiazole-thiophene scaffold is typically synthesized via cyclocondensation or multicomponent reactions :

-

Pyrazole Ring Formation : A common approach involves reacting hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, 3-methyl-1H-pyrazol-5-amine intermediates can be generated via cyclization of hydrazines with acetylacetone derivatives .

-

Thiazole Ring Construction : The thiazole moiety is often formed via Hantzsch thiazole synthesis , where a thiourea reacts with α-haloketones. In this case, 4-(thiophen-2-yl)thiazol-2-amine derivatives are synthesized using thiophene-2-carboxaldehyde and thiourea in the presence of iodine .

Acetamide Functionalization

The phenylacetamide side chain is introduced via amide coupling :

-

Reagents : Carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid (2-phenylacetic acid) for coupling with the pyrazole-thiazole amine intermediate .

-

Conditions : Reactions are performed in acetonitrile or DMF at room temperature, followed by purification via column chromatography (ethyl acetate/hexane) .

Conventional Methods

-

Reflux Conditions : Traditional heating (ethanol, 4–6 h) provides moderate yields (~70–80%) but is less efficient .

-

Catalysts : Protic acids (e.g., acetic acid) or bases (e.g., NaOH) are used to facilitate cyclization and deprotection steps .

Structural Characterization Data

Key spectroscopic data confirm the compound’s structure:

Electrophilic Substitution

-

Thiophene Ring : Reacts with electrophiles (e.g., HNO₃/H₂SO₄) at the 5-position due to electron-rich thiophene .

-

Thiazole Ring : Resists nitration but undergoes halogenation (e.g., Br₂/Fe) at the 5-position .

Nucleophilic Reactions

-

Acetamide Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide hydrolyzes to 2-phenylacetic acid .

-

Pyrazole Methyl Group : Subject to oxidation (KMnO₄) to carboxylic acid or halogenation (NBS) .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Substituents

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethylsulfinyl group in the compound from enhances insecticidal activity (LC₅₀ = 14.67 mg·L⁻¹ vs. fipronil’s 27.24 mg·L⁻¹) by increasing electrophilicity and metabolic stability .

- Halogen Substitutions : Bromophenyl in compound 9c () may improve binding affinity via halogen bonding in docking studies .

- Thiophene vs. Cyclopenta-Thiophene : The target compound’s thiophene-thiazole system differs from the fused cyclopenta-thiophene in compound 24 (), which exhibits tyrosine kinase inhibition for cancer applications .

Key Observations :

Bioactivity and Molecular Interactions

- Insecticidal Activity : The trifluoromethylsulfinyl-pyrazole compound () outperforms fipronil due to enhanced electrophilicity and target-site binding .

- Docking Studies : Compound 9c () shows distinct binding poses compared to acarbose, suggesting thiazole-triazole systems exploit steric and hydrogen-bonding interactions .

Computational Analysis of Noncovalent Interactions

- Electrostatic Potential (ESP): Tools like Multiwfn () can map ESP surfaces to compare sulfur (thiophene/thiazole) vs. halogen (bromo/fluoro) interactions .

- Van der Waals Surfaces : The thiophene’s sulfur in the target compound may engage in stronger π-π stacking than fluorophenyl groups in compound 9b () .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide, and which intermediates are critical for ensuring regioselectivity in pyrazole-thiazole coupling?

- Answer : The synthesis typically involves multi-step coupling reactions. Key intermediates include 4-(thiophen-2-yl)thiazol-2-amine and substituted pyrazole precursors. Regioselectivity in pyrazole-thiazole coupling is achieved using catalysts like KCO in polar aprotic solvents (e.g., DMF) to stabilize transition states. For example, intermediate 1-methyl-2-(thiophen-2-yl)-1,2-dihydroquinazolin-4-one is critical for subsequent thiazole ring formation .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound, and what key spectral signatures distinguish it from analogs?

- Answer : ¹H/¹³C NMR and IR spectroscopy are essential. Key signatures include:

- ¹H NMR : Distinct singlet for pyrazole C-H (~δ 6.8–7.2 ppm) and thiophene protons (δ 7.3–7.5 ppm).

- ¹³C NMR : Carbonyl resonance at ~δ 165–170 ppm for the acetamide group.

- IR : Stretching vibrations at ~1680 cm (C=O) and 3100–3200 cm (N-H). Discrepancies in these regions indicate structural deviations .

Q. What purification techniques are optimal for isolating this compound with high yield and purity?

- Answer : Recrystallization using ethanol or ethanol/water mixtures is effective. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) resolves closely related impurities. Purity >95% is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends have been observed for modifications at the thiophene or phenyl moieties, and how do these affect biological potency?

- Answer : Substituents on the thiophene ring (e.g., halogens at position 5) enhance anti-tubercular activity by improving target (e.g., InhA) binding. Conversely, electron-withdrawing groups on the phenylacetamide moiety reduce solubility but increase metabolic stability. For example, 4-fluorophenyl analogs show 2–3× higher MIC values against M. tuberculosis compared to unsubstituted derivatives .

Q. How can computational chemistry guide the rational design of derivatives to enhance target binding affinity?

- Answer : Density functional theory (DFT) optimizes electronic properties, while molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like COX-2 or mycobacterial enzymes. For instance, docking studies reveal that thiophene sulfur forms hydrogen bonds with Tyr158 in COX-2, guiding substitutions to strengthen π-π stacking .

Q. What strategies resolve contradictions between in vitro bioactivity and in silico predictions for derivatives?

- Answer : Discrepancies often arise from solubility or membrane permeability issues. Validate predictions via:

- Solubility assays : Use PBS (pH 7.4) or simulated biological fluids.

- Permeability testing : Caco-2 cell models or PAMPA.

- Metabolic stability : Liver microsome assays. Adjust computational models to account for bioavailability parameters .

Q. What methodologies optimize reaction conditions to minimize side products during synthesis?

- Answer : Employ design of experiments (DoE) to screen variables (e.g., solvent polarity, temperature). For example, ICReDD’s reaction path search methods combine quantum chemistry (Gaussian) with machine learning to predict optimal conditions (e.g., DMF at 80°C reduces thiazole ring-opening side reactions by 40%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.